

Spectral Data of 3-Aminoquinuclidine Dihydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 3-Aminoquinuclidine dihydrochloride

Cat. No.: B133414

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This guide provides a detailed overview of the spectral data for **3-Aminoquinuclidine dihydrochloride** (CAS Number: 6530-09-2), a key building block in pharmaceutical synthesis. The information is intended for researchers, scientists, and professionals in drug development, offering available spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside relevant experimental protocols.

Spectral Data Summary

The following sections present the available quantitative spectral data for **3-Aminoquinuclidine dihydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

The proton NMR spectrum of **3-Aminoquinuclidine dihydrochloride** shows several distinct signals corresponding to the different protons in the molecule.

Chemical Shift (δ) in ppm

4.000

3.866

3.45

3.41

3.35

2.498

2.15

2.09

Table 1: ^1H NMR chemical shifts for 3-Aminoquinuclidine dihydrochloride.[\[1\]](#) Note: Detailed assignments, multiplicities, and coupling constants are not fully available in public sources, though the original source mentions assignment was aided by C-H COSY.

 ^{13}C NMR Spectral Data

Publicly available, detailed peak lists for the ^{13}C NMR spectrum of **3-Aminoquinuclidine dihydrochloride** are limited. However, experimental context indicates a spectrum has been recorded.[\[2\]](#)

Chemical Shift (δ) in ppm

Data not publicly available

Table 2: ^{13}C NMR chemical shifts for 3-Aminoquinuclidine dihydrochloride.

Infrared (IR) Spectroscopy

Specific IR absorption peak data for **3-Aminoquinuclidine dihydrochloride** is not readily available in public databases. However, commercial suppliers confirm the authenticity of its infrared spectrum.[\[3\]](#) Expected characteristic absorption bands would include N-H stretching and bending from the ammonium group, C-H stretching from the aliphatic rings, and C-N stretching.

Wavenumber (cm ⁻¹)	Functional Group Assignment
Data not publicly available	Table 3: IR absorption peaks for 3-Aminoquinuclidine dihydrochloride.

Mass Spectrometry (MS)

Detailed mass spectral data, including a full fragmentation pattern for **3-Aminoquinuclidine dihydrochloride**, is not widely published. The analysis would likely involve the free base, 3-Aminoquinuclidine, which has a molecular weight of approximately 126.12 g/mol.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
Data not publicly available	Table 4: Mass spectrometry data for 3-Aminoquinuclidine.	

Experimental Protocols

The following are generalized yet detailed protocols for acquiring the spectral data presented above.

NMR Spectroscopy Protocol

¹H and ¹³C NMR spectra are typically acquired using a high-field NMR spectrometer.

- Sample Preparation: A small quantity (typically 1-10 mg) of **3-Aminoquinuclidine dihydrochloride** is dissolved in a suitable deuterated solvent, such as Deuterium Oxide (D₂O), due to the compound's solubility in water.[\[2\]](#)
- Instrumentation: A standard NMR spectrometer (e.g., Varian CFT-20, Bruker 300-500 MHz) is used.[\[2\]](#)[\[4\]](#)
- ¹H NMR Acquisition:

- The spectrometer is tuned to the ^1H frequency.
- A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
- The solvent peak may be suppressed if necessary.
- ^{13}C NMR Acquisition:
 - The spectrometer is tuned to the ^{13}C frequency.
 - Proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.
 - A larger number of scans and a longer relaxation delay are often required due to the low natural abundance of ^{13}C .
- Referencing: The chemical shifts are referenced to an internal standard. For spectra in D_2O , a reference like dioxane may be used.[2]

Infrared (IR) Spectroscopy Protocol

For a solid sample like **3-Aminoquinuclidine dihydrochloride**, several methods can be employed to obtain an IR spectrum.

- Attenuated Total Reflectance (ATR):
 - A small amount of the solid powder is placed directly onto the ATR crystal (e.g., diamond or ZnSe).
 - Pressure is applied using an anvil to ensure good contact between the sample and the crystal.
 - The IR spectrum is then recorded. This method requires minimal sample preparation.
- Potassium Bromide (KBr) Pellet:
 - A few milligrams of the sample are ground with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

- The mixture is then pressed under high pressure in a die to form a thin, transparent pellet.
- The pellet is placed in a sample holder in the IR spectrometer for analysis.
- Thin Solid Film:
 - The solid sample is dissolved in a suitable volatile solvent.
 - A drop of the solution is placed on a salt plate (e.g., NaCl or KBr).
 - The solvent is allowed to evaporate, leaving a thin film of the compound on the plate, which is then analyzed.

Mass Spectrometry (MS) Protocol

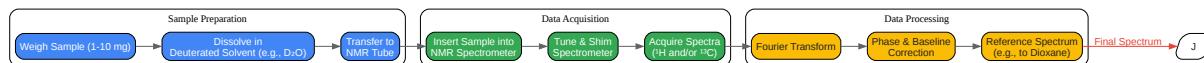
Given the polar and non-volatile nature of **3-Aminoquinuclidine dihydrochloride**, Electrospray Ionization (ESI) coupled with a mass analyzer is a suitable technique.

- Sample Preparation:
 - The sample is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like methanol or acetonitrile.
 - The solution is diluted to a low concentration (e.g., ng/mL to μ g/mL range).
- Instrumentation: A mass spectrometer equipped with an ESI source is used. This could be a quadrupole, time-of-flight (TOF), or ion trap analyzer.
- Data Acquisition:
 - The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
 - A high voltage is applied to the ESI needle, generating charged droplets.
 - As the solvent evaporates, charged ions of the analyte are released into the gas phase.
 - The ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

- The detector records the abundance of each ion. The resulting spectrum would likely show the protonated molecule of the free base $[M+H]^+$.

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

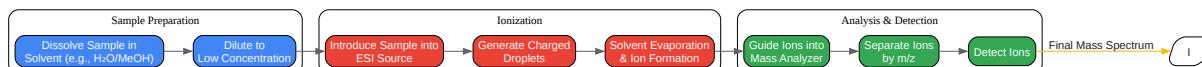


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Caption: Workflow for NMR Spectral Analysis.

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Caption: Workflow for IR Spectral Analysis of a Solid.



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Caption: Workflow for ESI-MS Spectral Analysis.

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